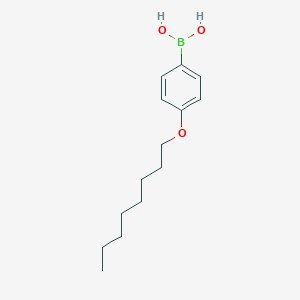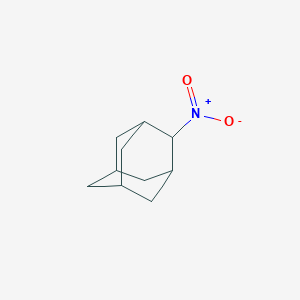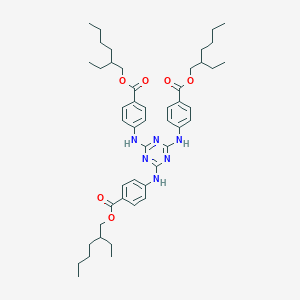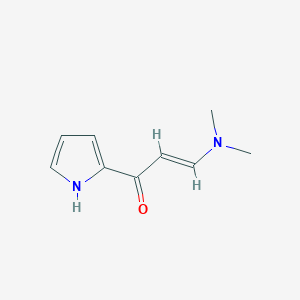![molecular formula C13H20N4O3 B056168 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol CAS No. 120277-94-3](/img/structure/B56168.png)
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 acts as a competitive antagonist at the benzodiazepine site of the GABA receptor. This means that it binds to the same site as benzodiazepines, such as diazepam, but does not activate the receptor in the same way. By blocking the effects of GABA on the receptor, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 can modulate neuronal activity and alter various physiological processes.
Effets Biochimiques Et Physiologiques
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been shown to modulate anxiety-like behavior, alter memory consolidation, and affect seizure activity. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has also been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is its selectivity for the benzodiazepine site of the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological processes. However, one of the limitations of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513. One area of interest is the potential therapeutic applications of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the development of new compounds that are structurally similar to alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513, but with improved pharmacological properties. Finally, there is also interest in using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 as a tool for studying the role of the GABA receptor in various physiological and pathological processes.
Méthodes De Synthèse
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-nitroimidazole with formaldehyde to produce 2-nitro-1-(hydroxymethyl)imidazole. This compound is then reacted with 2-methyl-7-azabicyclo[4.1.0]hept-5-ene to produce alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513.
Applications De Recherche Scientifique
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 has been extensively studied for its potential applications in scientific research. One of the primary uses of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is in the study of the gamma-aminobutyric acid (GABA) receptor. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol 15-4513 is a selective antagonist of the GABA receptor, which means that it can block the effects of GABA on the receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological processes.
Propriétés
Numéro CAS |
120277-94-3 |
|---|---|
Nom du produit |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol |
Formule moléculaire |
C13H20N4O3 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
1-(2-methyl-7-azabicyclo[4.1.0]heptan-7-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H20N4O3/c1-9-3-2-4-11-12(9)16(11)8-10(18)7-15-6-5-14-13(15)17(19)20/h5-6,9-12,18H,2-4,7-8H2,1H3 |
Clé InChI |
ONCXOYCOJOXWTN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O |
SMILES canonique |
CC1CCCC2C1N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
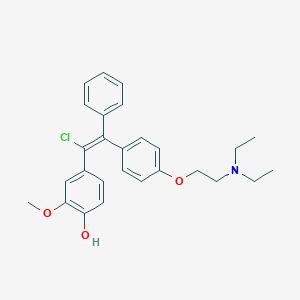
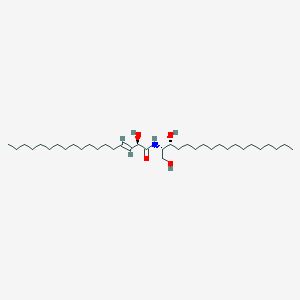
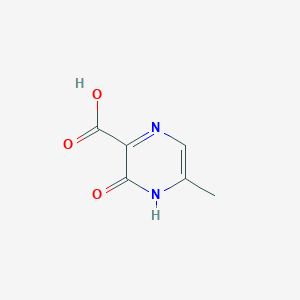
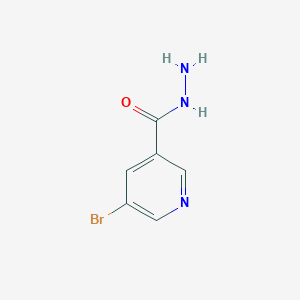
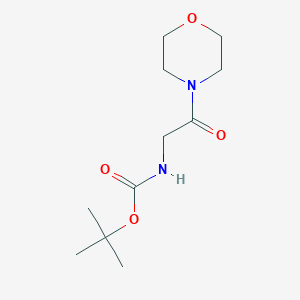
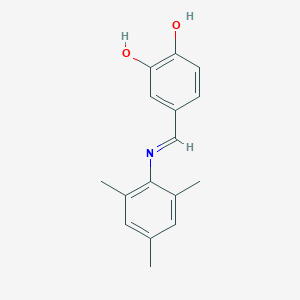
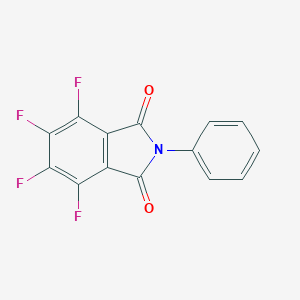
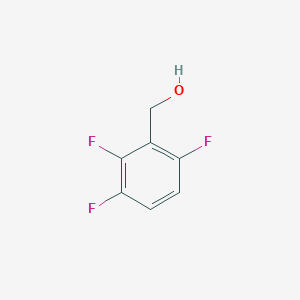
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
